2-ethyl-1H-benzimidazol-1-amine

Vue d'ensemble

Description

Molecular Structure Analysis

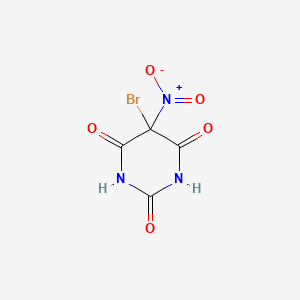

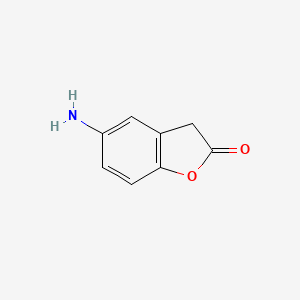

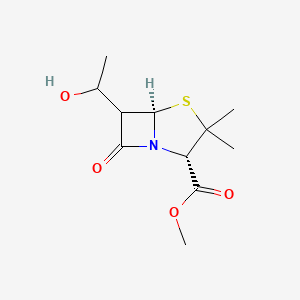

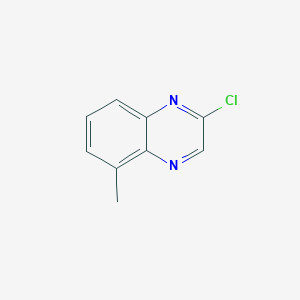

The molecular structure of 2-ethyl-1H-benzimidazol-1-amine consists of a benzene ring fused with an imidazole ring. The compound contains three carbon atoms, two nitrogen atoms, and four hydrogen atoms. The 3D structure of the molecule can be visualized using software tools such as Java or Javascript .

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including nucleophilic addition to protonated carboxylic acids. The formation of C-N bonds occurs via an aromatic aldehyde and o-phenylenediamine. The reactions are accelerated in electrostatically charged microdroplets, and no additional acid, base, or catalyst is required .

Applications De Recherche Scientifique

Corrosion Inhibitors

Benzimidazoles, including “2-ethyl-1H-benzimidazol-1-amine”, are known to be effective corrosion inhibitors for steels, pure metals, and alloys. They are particularly effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, and salt solutions .

Pharmacological Applications

Benzimidazoles have shown promising applications in biological and clinical studies. They are potent inhibitors of various enzymes involved in a wide range of therapeutic uses. These include antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine applications. They are also used in cardiovascular disease, neurology, endocrinology, ophthalmology, and more .

Optical Sensors for Bioimaging

Benzimidazoles can be utilized as optical sensors for bioimaging. This application is particularly useful in medical diagnostics, where bioimaging techniques are essential for detecting and diagnosing various diseases .

Photovoltaics

In addition to their use in bioimaging, benzimidazoles are also used in photovoltaics. Photovoltaics is the conversion of light into electricity using semiconducting materials, and benzimidazoles can enhance the efficiency of this process .

Antibacterial Agents

Benzimidazoles have been reported to be potent antibacterial agents. They have been found to be effective against several resistant organisms, including methicillin and vancomycin-resistant S. aureus .

Medicinal Chemistry

Benzimidazoles are a key heterocycle in medicinal chemistry. They are used in the synthesis of a wide range of drugs, including Albendazole, Bendamustine, Omeprazole, Pimonbendane, Benomyl, Carbendazim, Telmisartan, Pantoprazole, Etonitazene, and Thiabendazole .

Mécanisme D'action

Target of Action

Benzimidazole derivatives, which include 2-ethyl-1h-benzimidazol-1-amine, have been reported to exhibit diverse pharmacological activities . They have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific targets would depend on the particular activity exhibited by the compound.

Mode of Action

For instance, they can act as corrosion inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . In the context of biological activity, benzimidazole derivatives have been reported to exhibit antimicrobial and cytotoxicity activity .

Biochemical Pathways

For instance, they have been reported to modulate the polymerization of tubulin . The specific pathways affected would depend on the particular activity exhibited by the compound.

Pharmacokinetics

The benzimidazole core is prevalent in biologically active molecules, suggesting that it may have favorable pharmacokinetic properties .

Result of Action

For instance, they have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Action Environment

Benzimidazole derivatives have been reported to be good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions .

Orientations Futures

Research on benzimidazole derivatives continues to explore their diverse pharmacological activities. Future studies may focus on optimizing synthetic routes, improving bioavailability, and investigating novel applications . Additionally, exploring the potential of these compounds in drug development remains an exciting avenue for future research.

Propriétés

IUPAC Name |

2-ethylbenzimidazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-2-9-11-7-5-3-4-6-8(7)12(9)10/h3-6H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPNQCVQJGAFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585366 | |

| Record name | 2-Ethyl-1H-benzimidazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-1H-benzimidazol-1-amine | |

CAS RN |

90559-02-7 | |

| Record name | 2-Ethyl-1H-benzimidazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-Benzo[d]imidazol-2-yl)-4-bromoaniline](/img/structure/B1626865.png)

![5H-Pyrido[4,3-B]indol-8-amine](/img/structure/B1626866.png)